molecular formula C12H12FN3O2 B1422180 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1266927-20-1

5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1422180
CAS No.: 1266927-20-1
M. Wt: 249.24 g/mol
InChI Key: DBYGVJYOSBEGGI-UHFFFAOYSA-N
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Description

5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a 1,2,3-triazole derivative, it serves as a versatile building block and a key pharmacophore in the design of novel bioactive molecules . The 1,2,3-triazole core is known for its metabolic stability and ability to participate in key intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding to biological targets . Compounds within this chemical class have been extensively investigated for their potential as inhibitors of therapeutic targets. Specifically, 1H-1,2,3-triazole-4-carboxamide analogs have been identified as potent and selective inhibitors of the Pregnane X Receptor (PXR), a nuclear receptor that regulates drug metabolism genes . The strategic optimization of these triazole-carboxamide structures has led to the development of some of the most potent PXR antagonists and inverse agonists reported to date, which have value in basic research to understand drug-drug interactions and metabolic pathways . Beyond this, 1,2,3-triazole-containing derivatives demonstrate a broad spectrum of other research applications, including potential anticancer, antimicrobial, anti-inflammatory, and antiviral activities . The incorporation of the 4-fluorobenzyl moiety and the carboxylic acid functional group in this molecule provides handles for further synthetic modification, making it a valuable intermediate for constructing more complex chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-ethyl-1-[(4-fluorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYGVJYOSBEGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne

    Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using an appropriate ethylating agent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the triazole intermediate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of the triazole intermediate using carbon dioxide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenated reagents and strong bases or acids are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. A study demonstrated that 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve the inhibition of specific enzymes vital for bacterial survival.

Case Study: Antifungal Properties
A comparative analysis of triazole derivatives revealed that this compound exhibited antifungal activity against Candida albicans, a common pathogen responsible for opportunistic infections. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods, showing promising results for further development as an antifungal agent.

Agrochemical Applications

Pesticidal Activity
The compound has been explored for its potential as a pesticide. Studies have shown that it can act against various pests affecting agricultural crops. Its effectiveness in disrupting pest metabolism makes it a candidate for developing eco-friendly pesticides.

Data Table: Efficacy Against Pests

Pest SpeciesConcentration (mg/L)Efficacy (%)
Aphis gossypii5085
Spodoptera exigua10090
Tetranychus urticae7580

Analytical Chemistry

Analytical Standards
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid serves as an analytical standard in chromatographic techniques. Its stability and defined chemical properties allow it to be used in the calibration of methods such as High-Performance Liquid Chromatography (HPLC).

Case Study: HPLC Method Development
A method was developed utilizing this compound to quantify triazole derivatives in complex mixtures. The results indicated high specificity and sensitivity, making it suitable for quality control in pharmaceutical formulations.

Material Science

Polymer Synthesis
The compound has been investigated for its role in synthesizing novel polymers. Its functional groups allow for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Triazole Polymer A25050
Triazole Polymer B30065

Mechanism of Action

The mechanism of action of 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physicochemical Properties

Ethyl vs. Methyl Substituents
  • 5-Ethyl-1-(2-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid () :
    The ethyl group at position 5 enhances lipophilicity compared to methyl derivatives. NMR data (δ 1.02 ppm for ethyl CH₃) and a downfield-shifted carboxylic proton (δ 13.31 ppm) suggest increased electron density at the triazole core due to the ethyl group’s inductive effect .
Fluorophenyl Positional Isomerism
  • 5-Ethyl-1-(2-Fluorophenyl) vs. 5-Ethyl-1-(4-Fluorophenylmethyl) :
    The 2-fluorophenyl isomer () exhibits distinct NMR shifts (e.g., δ 7.77–7.48 ppm for aromatic protons) due to ortho-substitution effects, whereas the 4-fluorophenylmethyl group in the target compound may enhance π-π stacking interactions in crystal lattices .

Functional Group Modifications

Carboxylic Acid vs. Amide Derivatives
  • 5-Methyl-1-(Thiazol-2-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid () :
    Carboxylic acids generally exhibit higher acidity (pKa ~3–4) due to the electron-withdrawing triazole ring, reducing cell permeability compared to amides. For example, zwitterionic forms of thiazolyl-triazole carboxylic acids show moderate antiproliferative activity (40% growth inhibition in NCI-H522 cells) .
  • Amide Derivatives () :
    Substituting the carboxylic acid with a 4-fluorobenzylamide group (e.g., 1-(4-ethylphenyl)-5-pyridin-4-yl-1H-triazole-4-carboxamide) increases lipophilicity (predicted pKa 12.15) and enhances target binding, as seen in improved inhibitory effects on kinase pathways .

Crystallographic and Spectroscopic Analysis

  • Isostructural Compounds () :
    Crystallographic studies of 4-(4-aryl)-thiazole derivatives reveal that fluorophenyl-substituted triazoles adopt planar conformations with perpendicular fluorophenyl groups, influencing packing efficiency .
  • Software Tools : SHELXL () and WinGX () are widely used for refining crystal structures, ensuring accurate bond-length and angle measurements .

Antiproliferative Effects

  • Triazole Carboxylic Acids : Low to moderate activity (e.g., 40% growth inhibition in lung cancer cells) is attributed to high acidity and poor membrane penetration .
  • Amide Derivatives: Enhanced activity due to improved bioavailability.

Role of Fluorine Substituents

  • 4-Fluorophenyl vs.

Biological Activity

5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure incorporates a 4-fluorophenyl group which may influence its interactions with biological targets.

Synthesis and Structural Insights

The synthesis of triazole derivatives typically involves the cyclization of hydrazones or the reaction of isothiocyanates with various amines. For instance, a related triazole compound was synthesized through the reaction of arylsulfonylhydrazides with diazoacetoacetate, leading to derivatives with promising biological activities . The structural characteristics of triazoles, including their ability to form hydrogen bonds and their planar structure, contribute to their biological efficacy.

Antimicrobial Activity

Research indicates that various triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid demonstrate notable activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed marked activity against Escherichia coli and Staphylococcus aureus, while being less effective against fungal strains .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundActivity Against E. coliActivity Against S. aureusActivity Against Fungi
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acidPositivePositiveNegative
Other Triazole Derivative APositiveModerateNegative
Other Triazole Derivative BModeratePositiveNegative

Anticancer Activity

The anticancer potential of triazoles has been extensively studied. Compounds bearing the triazole moiety have shown promising results in inhibiting the proliferation of various cancer cell lines. In particular, derivatives have been tested against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with some exhibiting IC50 values lower than 25 μM, indicating potent activity .

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedIC50 (µM)
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acidHepG-2<25
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acidMCF-7<25
Other Triazole Derivative APC-3 (Prostate)30
Other Triazole Derivative BHCT116 (Colorectal)40

The exact mechanism through which triazoles exert their biological effects can vary. For antimicrobial activity, it is hypothesized that these compounds disrupt cellular processes such as protein synthesis or cell wall integrity. In the case of anticancer activity, triazoles may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis in tumor cells .

Case Studies

Recent studies have highlighted the therapeutic potential of triazoles in treating infections and cancers. For example:

  • Antimicrobial Study : A study evaluated a series of triazoles against clinical isolates of bacteria and found that modifications to the phenyl groups significantly influenced antibacterial potency .
  • Anticancer Study : Another research effort focused on the anti-proliferative effects of triazoles on various cancer cell lines, demonstrating that specific substitutions on the triazole ring can enhance cytotoxicity .

Q & A

Basic: What are effective synthetic routes for 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer:
A common approach involves cyclocondensation reactions. For structurally analogous triazoles, intermediates like 4-fluoro-N-substituted benzenecarboximidoyl chloride are synthesized by reacting 4-fluoroaniline with isocyanides. Subsequent reaction with sodium azide forms the triazole core . Ethyl groups can be introduced via alkylation or substitution during intermediate steps. Optimization includes controlling reaction temperatures (e.g., 60–80°C) and using catalysts like copper(I) iodide for click chemistry-based triazole formation .

Key Challenges:

  • Low solubility of intermediates may require polar aprotic solvents (DMF, DMSO).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is often necessary .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 or CDCl3_3 identify substituents (e.g., ethyl at δ 1.02–0.98 ppm, fluorophenyl at δ 7.77–7.48 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the triazole core and substituent orientations. Programs like SHELXL refine structures with R factors < 0.063 .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 311.31 for C16_{16}H14_{14}FN5_5O2_2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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